1,4-Difluoro-2-ethoxy-6-nitrobenzene
Overview
Description
1,4-Difluoro-2-ethoxy-6-nitrobenzene is an organic compound characterized by the presence of fluorine, ethoxy, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom is introduced to the benzene ring
Industrial Production Methods
Industrial production of 1,4-Difluoro-2-ethoxy-6-nitrobenzene may involve large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Difluoro-2-ethoxy-6-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Major Products
Substitution: Products depend on the nucleophile used, such as 1,4-difluoro-2-ethoxy-6-aminobenzene.
Reduction: 1,4-Difluoro-2-ethoxy-6-aminobenzene.
Oxidation: 1,4-Difluoro-2-carboxy-6-nitrobenzene.
Scientific Research Applications
1,4-Difluoro-2-ethoxy-6-nitrobenzene finds applications in various scientific research areas:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug synthesis and development.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1,4-Difluoro-2-ethoxy-6-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The ethoxy group can enhance the compound’s solubility and facilitate its incorporation into larger molecular structures.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoronitrobenzene: Similar structure but lacks the ethoxy group.
2,5-Difluoronitrobenzene: Similar structure with different positions of the fluorine and nitro groups.
1,4-Difluoro-2-methoxy-6-nitrobenzene: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
1,4-Difluoro-2-ethoxy-6-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both fluorine and nitro groups enhances its potential for various chemical transformations, while the ethoxy group improves its solubility and usability in different applications.
Properties
IUPAC Name |
1-ethoxy-2,5-difluoro-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-2-14-7-4-5(9)3-6(8(7)10)11(12)13/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRIPAVIXQMREV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1F)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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